MA242

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H21ClF3N3O5S |

|---|---|

Molecular Weight |

580.0 g/mol |

IUPAC Name |

10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C24H20ClN3O3S.C2HF3O2/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16;3-2(4,5)1(6)7/h2-9,12,14,27H,10-11,13H2,1H3;(H,6,7) |

InChI Key |

YTSFRIUMZUCDMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

MA242: A Dual Inhibitor of MDM2 and NFAT1 with Potent Antitumor Activity in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound MA242, a novel dual inhibitor of Mouse Double Minute 2 homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1). This compound has demonstrated significant antitumor activity in preclinical breast cancer models, positioning it as a promising therapeutic candidate. This document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its anticancer effects through the dual inhibition of two key proteins: MDM2 and NFAT1.[1] Previous research has established that NFAT1 is a novel regulator of the MDM2 oncogene, acting independently of p53 by directly binding to the MDM2 P2 promoter to enhance its transcription.[1] By targeting both of these proteins, this compound disrupts critical pathways involved in cell cycle regulation, apoptosis, and metabolism. The compound has shown efficacy in both p53 wild-type and p53 mutant breast cancer cells, suggesting a broad therapeutic potential.[1]

The downstream effects of this dual inhibition include a significant, concentration-dependent G2 phase cell cycle arrest and a substantial increase in the apoptotic index in breast cancer cell lines.[1] Furthermore, metabolic analyses have revealed that this compound treatment disrupts nucleotide and nicotinamide metabolism and elevates cellular oxidative stress by affecting the redox balance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µM) | Fold Increase in Apoptotic Index (vs. Control) |

| MCF7 | Wild-type | 0.98 | 10-fold |

| MDA-MB-231 | Mutant | 0.46 | 8-fold |

Data sourced from Wang, W. et al. Front Pharmacol 2025, Advanced publication.[1]

Table 2: In Vivo Efficacy of this compound in Orthotopic Breast Cancer Models

| Model | Treatment Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| MCF-7 | 2.5 | 54.2 |

| MCF-7 | 5.0 | 76.7 |

| MDA-MB-231 | 2.5 | 59.5 |

| MDA-MB-231 | 5.0 | 74.6 |

Data sourced from Wang, W. et al. Front Pharmacol 2025, Advanced publication.[1] No significant changes in the average body weights were reported in the this compound-treated mice.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for the in vivo experiments described.

Caption: Proposed mechanism of action for this compound.

Caption: In vivo experimental workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are summarized below based on the available information.

In Vitro Cell Viability and Apoptosis Assays

-

Cell Lines: MCF7 (p53 wild-type) and MDA-MB-231 (p53 mutant) breast cancer cell lines were used.

-

IC50 Determination: Cells were treated with varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50) for cell viability. The specific viability assay used (e.g., MTT, CellTiter-Glo) was not specified in the source material.

-

Cell Cycle Analysis: To assess the effect of this compound on the cell cycle, both cell lines were treated with the compound. Following treatment, cells were harvested, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). The results indicated a significant and concentration-dependent G2 phase arrest.[1]

-

Apoptosis Assay: The apoptotic index was determined following treatment with this compound. This was likely performed using a method such as Annexin V/PI staining followed by flow cytometry or a caspase activity assay. The results showed a 10-fold and 8-fold increase in apoptosis for MCF-7 and MDA-MB-231 cells, respectively, compared to control.[1]

-

Western Blotting: To confirm the on-target activity of this compound, the expression levels of MDM2 and NFAT1 proteins were assessed at the cellular level, likely via Western blotting, which confirmed suppression of both proteins.[1]

In Vivo Orthotopic Breast Cancer Model

-

Animal Model: Orthotopic mouse models were established using MCF-7 and MDA-MB-231 breast cancer cells. This involves the implantation of tumor cells into the mammary fat pad of immunocompromised mice to mimic the natural tumor microenvironment.

-

Treatment Regimen: Once tumors were established, mice were treated with this compound at doses of 2.5 and 5 mg/kg/day or a vehicle control.

-

Immunohistochemistry (IHC): Following the treatment period, tumors were excised, and IHC analysis was performed to confirm the decreased expression levels of NFAT1 and MDM2 in the this compound-treated tumors, corroborating the in vitro findings.[1]

Metabolic Analysis

-

Methodology: The specific techniques used for the metabolic analysis were not detailed in the provided information but likely involved mass spectrometry-based metabolomics.

-

Findings: The analysis revealed that this compound treatment significantly disrupted nucleotide metabolism, impaired nicotinamide metabolism, and elevated cellular oxidative stress by affecting the redox balance in breast cancer cells.[1]

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of aggressive breast cancers. Its unique dual inhibitory mechanism targeting both MDM2 and NFAT1 leads to potent antitumor effects through cell cycle arrest, induction of apoptosis, and modulation of cancer cell metabolism. The preclinical data strongly support the further development of this compound.

References

MA242: A Dual Inhibitor of MDM2 and NFAT1 for Cancer Therapy

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Abstract

MA242 is a novel small molecule that has emerged as a promising therapeutic candidate in oncology. It functions as a dual inhibitor, targeting two key proteins implicated in cancer progression: Mouse Double Minute 2 homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1). This unique mechanism of action allows this compound to exert potent anti-tumor effects in a manner independent of the tumor suppressor p53 status, a significant advantage in treating cancers with mutated or deficient p53. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for its evaluation.

Introduction

The MDM2 oncoprotein is a critical negative regulator of the p53 tumor suppressor. In many cancers, overexpression of MDM2 leads to the degradation of p53, thereby promoting cell survival and proliferation. While several MDM2 inhibitors have been developed to disrupt the MDM2-p53 interaction, their efficacy is limited to cancers with wild-type p53. Recent research has unveiled a p53-independent pathway where the transcription factor NFAT1 upregulates MDM2 expression, contributing to tumorigenesis.[1]

This compound was identified as a specific dual inhibitor of both MDM2 and NFAT1.[2][3] By targeting both proteins, this compound not only induces the auto-ubiquitination and subsequent degradation of MDM2 but also represses NFAT1-mediated transcription of MDM2.[1][4] This dual-pronged attack results in profound anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those with mutant p53.[2]

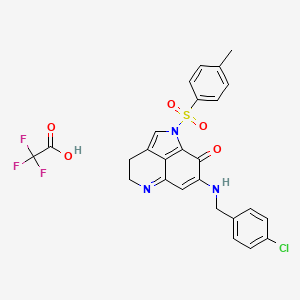

Chemical Properties

The chemical structure of this compound is presented below. A detailed protocol for its chemical synthesis has not been publicly disclosed in the reviewed literature.

Caption: Chemical structure of the dual MDM2 and NFAT1 inhibitor, this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual-inhibitory mechanism targeting the NFAT1-MDM2 signaling axis. This pathway is crucial for promoting cancer cell proliferation, survival, and metastasis, often in a p53-independent manner.

-

Inhibition of NFAT1: this compound directly binds to NFAT1, leading to its degradation. This prevents NFAT1 from binding to the P2 promoter of the MDM2 gene, thereby inhibiting its transcription.[1][5]

-

Inhibition of MDM2: this compound also directly binds to the MDM2 protein, inducing its auto-ubiquitination and subsequent proteasomal degradation.[2]

The simultaneous inhibition of both NFAT1 and MDM2 leads to a significant reduction in MDM2 protein levels, which in turn results in the upregulation of p21 (a cell cycle inhibitor) and the induction of apoptosis, as evidenced by increased levels of cleaved PARP.[3] In cells with wild-type p53, the reduction in MDM2 also leads to the stabilization and activation of p53. However, the efficacy of this compound is maintained in p53-mutant or null cancer cells due to its direct effects on the NFAT1-MDM2 axis.[4]

Signaling Pathway Diagram

References

- 1. MDM2-NFAT1 Dual Inhibitor, this compound: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways [frontiersin.org]

- 5. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Inhibitor MA242: A Technical Guide to its Interaction with the MDM2/NFAT1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule MA242 and its dual inhibitory function targeting the Murine Double Minute 2 (MDM2) oncoprotein and the Nuclear Factor of Activated T-cells 1 (NFAT1) transcription factor. Overexpression of MDM2 and aberrant activation of NFAT1 are implicated in the progression of various cancers, including pancreatic, hepatocellular, and breast carcinomas. This compound presents a novel therapeutic strategy by concurrently disrupting two interconnected oncogenic pathways, demonstrating efficacy in a p53-independent manner. This document details the molecular mechanisms of this compound, summarizes key quantitative data, provides detailed protocols for relevant experimental assays, and visualizes the associated biological pathways and workflows.

Introduction: The MDM2/NFAT1 Axis in Oncology

Murine Double Minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor.[1] By functioning as an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, thereby abrogating its tumor-suppressive functions.[2] Overexpression or amplification of the MDM2 gene is a common event in many human cancers, often associated with a poor prognosis.[3] While many therapeutic strategies have focused on disrupting the MDM2-p53 interaction, their efficacy is limited in tumors with mutated or deficient p53.[4]

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key regulators of the immune response, but have also been implicated in cancer development and progression.[5] NFAT1, a calcium-calcineurin dependent transcription factor, has been shown to promote cancer cell proliferation, migration, and invasion.[6] A pivotal discovery revealed a p53-independent mechanism of MDM2 regulation, where NFAT1 directly binds to the P2 promoter of the mdm2 gene, leading to its transcriptional upregulation.[7][8] This established a direct link between NFAT1 signaling and MDM2-mediated oncogenesis, highlighting the potential of dual-targeting this axis for cancer therapy.[6]

This compound is a first-in-class small molecule designed to dually inhibit both MDM2 and NFAT1.[4] Its mechanism of action is distinct from traditional MDM2 inhibitors, offering a promising therapeutic avenue for a broader range of cancers, including those with a non-functional p53.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach targeting both the MDM2 and NFAT1 proteins at both the transcriptional and post-translational levels.

-

Induction of MDM2 Self-Ubiquitination and Degradation: this compound directly binds to the C-terminal RING domain of MDM2.[7] This binding event promotes the E3 ligase activity of MDM2 towards itself, leading to auto-ubiquitination and subsequent proteasomal degradation.[7][9] This action effectively reduces the cellular levels of the MDM2 oncoprotein.

-

Inhibition of NFAT1-Mediated MDM2 Transcription: this compound also directly binds to the DNA binding domain of NFAT1.[7] This interaction prevents NFAT1 from binding to the P2 promoter of the mdm2 gene, thereby inhibiting its transcriptional activation.[7][9] This dual mechanism ensures a comprehensive suppression of MDM2 expression and function.

The following diagram illustrates the mechanism of action of this compound:

Quantitative Data Summary

The efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |

| Panc-1 | Pancreatic | Mutant | 0.1 - 0.4 | [4][10] |

| AsPC-1 | Pancreatic | Mutant | 0.1 - 0.4 | [4] |

| HPAC | Pancreatic | Wild-Type | 0.1 - 0.4 | |

| BxPC-3 | Pancreatic | Mutant | 0.1 - 0.4 | |

| MCF7 | Breast | Wild-Type | 0.98 | [11] |

| MDA-MB-231 | Breast | Mutant | 0.46 | [11] |

| HepG2 | Hepatocellular | Wild-Type | Not Specified | [7] |

| Huh7 | Hepatocellular | Mutant | Not Specified | [7] |

Table 2: In Vivo Efficacy of this compound in Orthotopic Mouse Models

| Cancer Model | Treatment | Tumor Growth Inhibition | Citation |

| MCF-7 (Breast) | This compound (2.5 mg/kg/day) | 54.2% | [11] |

| MCF-7 (Breast) | This compound (5 mg/kg/day) | 76.7% | [11] |

| MDA-MB-231 (Breast) | This compound (2.5 mg/kg/day) | 59.5% | [11] |

| MDA-MB-231 (Breast) | This compound (5 mg/kg/day) | 74.6% | [11] |

| Panc-1 (Pancreatic) | This compound (dose not specified) | Significant inhibition | [9] |

| AsPC-1 (Pancreatic) | This compound (dose not specified) | Significant inhibition | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound on the MDM2/NFAT1 pathway.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or isopropanol)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4]

-

Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[4]

-

For adherent cells, carefully aspirate the media. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[4]

Western Blotting

This technique is used to detect and quantify the levels of specific proteins (e.g., MDM2, NFAT1, p53).

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for MDM2, NFAT1, p53, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as required and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Ubiquitination Assay

This assay is used to assess the ubiquitination status of a target protein (e.g., MDM2).

Materials:

-

Plasmids encoding the protein of interest (e.g., MDM2) and ubiquitin (often HA-tagged)

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (RIPA buffer)

-

Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-Flag)

-

Protein A/G agarose beads

-

Antibody for western blotting (e.g., anti-ubiquitin or anti-HA)

Protocol:

-

Co-transfect cells with plasmids encoding the protein of interest and HA-tagged ubiquitin.[12]

-

After 24 hours, treat the cells with this compound for the desired duration.

-

Add a proteasome inhibitor (e.g., 20 µM MG132) for the last 3-6 hours of treatment to allow ubiquitinated proteins to accumulate.[12]

-

Lyse the cells in RIPA buffer.

-

Incubate the cell lysates with an antibody against the protein of interest (e.g., anti-MDM2) overnight at 4°C.[13]

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by western blotting using an antibody against ubiquitin (or the HA-tag) to detect the ubiquitinated protein.[9]

NFAT1 Luciferase Reporter Assay

This assay measures the transcriptional activity of NFAT1.

Materials:

-

Luciferase reporter plasmid containing NFAT response elements upstream of a luciferase gene.

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect cells with the NFAT luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, treat the cells with this compound and/or an NFAT activator (e.g., ionomycin).

-

Lyse the cells according to the luciferase assay system protocol.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if a protein (e.g., NFAT1) binds to a specific DNA sequence (e.g., the MDM2 promoter) in vivo.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Antibody against the protein of interest (e.g., anti-NFAT1)

-

Protein A/G agarose or magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers specific for the target DNA region (e.g., MDM2 P2 promoter)

-

qPCR machine

Protocol:

-

Cross-link protein-DNA complexes in live cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin with an antibody specific to the protein of interest (NFAT1).[14]

-

Use protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Digest the proteins with proteinase K.

-

Purify the DNA.

-

Quantify the amount of the target DNA sequence (MDM2 P2 promoter) in the immunoprecipitated sample using qPCR.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the core signaling pathway and a typical experimental workflow for evaluating this compound.

The MDM2/NFAT1 Signaling Pathway

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 5. Frontiers | Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. MDM2-NFAT1 Dual Inhibitor, this compound: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. columbia.edu [columbia.edu]

- 9. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Targeting the NFAT1-MDM2-MDMX Network Inhibits the Proliferation and Invasion of Prostate Cancer Cells, Independent of p53 and Androgen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcription Factor NFAT1 Activates the mdm2 Oncogene Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

MA242 in Pancreatic Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual inhibitor MA242 and its role in pancreatic cancer research. It covers the core mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and workflows.

Core Concepts: Targeting MDM2 and NFAT1 in Pancreatic Cancer

Pancreatic cancer is a notoriously aggressive malignancy with limited therapeutic options.[1][2] A significant challenge in treating pancreatic cancer is the frequent inactivation of the p53 tumor suppressor pathway.[3][4] Many existing therapies that target the MDM2 oncoprotein rely on a functional p53, rendering them ineffective in a large subset of pancreatic tumors.[3][4][5]

This compound emerges as a promising therapeutic candidate by employing a p53-independent mechanism.[3][4][6] It functions as a dual inhibitor, directly binding to both Murine Double Minute 2 (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1) with high affinity.[6][7] This binding induces the degradation of both proteins and inhibits the NFAT1-mediated transcription of MDM2.[6][7] The overexpression of both MDM2 and NFAT1 is a frequent occurrence in pancreatic cancer, contributing to cell proliferation, cell-cycle progression, suppression of apoptosis, and drug resistance.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer cell lines and animal models.

Table 2.1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

| Cell Line | p53 Status | IC50 (μM) | Key Effects | Reference |

| Panc-1 | Mutant | 0.1 - 0.4 | Significant reduction in MDM2 and NFAT1 expression at 0.1 μM. | [3][4] |

| AsPC-1 | Mutant | 0.1 - 0.4 | Downregulation of MDM2 and NFAT1; Upregulation of p21 and cleaved-PARP. | [3][4] |

| BxPC-3 | Wild-type | 0.1 - 0.4 | Inhibition of cell growth. | [6] |

| HPDE (normal) | Wild-type | 5.81 | Minimal effects on normal cell growth, indicating cancer cell selectivity. | [6][7] |

Table 2.2: In Vivo Efficacy of this compound in Pancreatic Cancer Orthotopic Tumor Models

| Tumor Model | Treatment | Key Outcomes | Reference |

| AsPC-1 Orthotopic | This compound | Downregulation of MDM2 and NFAT1; Upregulation of p21 and cleaved-PARP; Increased apoptosis. | [3][4][7] |

| Panc-1 Orthotopic | This compound | Downregulation of MDM2 and NFAT1; Upregulation of p21 and cleaved-PARP; Increased apoptosis. | [3][4][7] |

| AsPC-1 & Panc-1 | This compound + Gemcitabine | Sensitizes pancreatic cancer cells to gemcitabine treatment. | [3][4] |

Signaling Pathway and Mechanism of Action

This compound's dual inhibition of MDM2 and NFAT1 disrupts key oncogenic signaling in pancreatic cancer cells. The following diagram illustrates the proposed mechanism of action.

Caption: this compound induces degradation of MDM2 and NFAT1, leading to apoptosis.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Pancreatic cancer cell lines (e.g., Panc-1, AsPC-1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., ranging from 0.05 to 5 μM) for 72 hours.[6]

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis

This protocol is used to assess the protein expression levels of MDM2, NFAT1, p21, and cleaved-PARP.

-

Cell Lysis: Cells treated with this compound (e.g., 0.1-0.5 μM for 24 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against MDM2, NFAT1, p21, cleaved-PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Orthotopic Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.

-

Cell Preparation: Human pancreatic cancer cells (e.g., AsPC-1 or Panc-1) are harvested and resuspended in a suitable medium (e.g., Matrigel).

-

Orthotopic Injection: Athymic nude mice are anesthetized, and a small incision is made in the left abdominal flank to expose the pancreas. The pancreatic cancer cells are then injected into the pancreas.

-

Tumor Growth and Treatment: Tumors are allowed to establish for a designated period. Mice are then randomized into treatment and control groups. The treatment group receives this compound via a suitable administration route (e.g., intraperitoneal injection), while the control group receives a vehicle.

-

Tumor Monitoring: Tumor growth is monitored regularly by imaging or caliper measurements.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry for apoptosis markers like TUNEL).[7]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel compound like this compound in pancreatic cancer research.

Caption: A typical workflow for preclinical evaluation of a new drug candidate.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for pancreatic cancer, particularly for tumors lacking functional p53. Its ability to dually target MDM2 and NFAT1 leads to cancer cell-selective apoptosis and sensitizes tumors to conventional chemotherapy like gemcitabine. The preclinical data strongly support its continued investigation. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with pancreatic cancer, both as a monotherapy and in combination with other agents. Further exploration of the detailed molecular interactions and downstream effects of this compound will also be crucial for optimizing its therapeutic application and identifying potential biomarkers for patient selection.

References

- 1. Developing effective combination therapy for pancreatic cancer: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

MA242: A Dual Inhibitor of MDM2 and NFAT1 Driving Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

MA242 has emerged as a potent small molecule with significant anti-tumor activity, primarily through the induction of apoptosis in cancer cells. This document provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies associated with this compound's action, tailored for an audience in cancer research and drug development.

Core Mechanism of Action

This compound functions as a dual inhibitor, targeting two key proteins: Mouse Double Minute 2 homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1). The amplification of the MDM2 oncogene is a frequent event in several cancers, including breast cancer, making it a prime therapeutic target. NFAT1, a transcription factor, has been identified as a novel regulator of MDM2, acting independently of p53 by directly binding to the MDM2 P2 promoter to enhance its transcription. By inhibiting both MDM2 and NFAT1, this compound effectively suppresses the expression of these oncoproteins at a cellular level.[1] This dual inhibition leads to a cascade of events culminating in cell cycle arrest and apoptosis.[1] Furthermore, metabolic analyses have revealed that this compound significantly disrupts nucleotide and nicotinamide metabolism and elevates cellular oxidative stress by affecting the redox balance in breast cancer cells.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Efficacy of this compound

| Cell Line | p53 Status | IC50 Value (µM) | Apoptotic Index Increase (fold vs. control) | Cell Cycle Arrest |

| MCF7 | Wild-type | 0.98[1] | 10[1] | G2 phase[1] |

| MDA-MB-231 | Mutant | 0.46[1] | 8[1] | G2 phase[1] |

In Vivo Efficacy of this compound in Orthotopic Mouse Models

| Cell Line | Treatment Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| MCF7 | 2.5 | 54.2[1] |

| MCF7 | 5.0 | 76.7[1] |

| MDA-MB-231 | 2.5 | 59.5[1] |

| MDA-MB-231 | 5.0 | 74.6[1] |

Note: No significant changes in the average body weights were reported in the this compound-treated mice.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the likely protocols for the key experiments cited.

Cell Lines and Culture

-

Cell Lines: MCF7 (p53 wild-type) and MDA-MB-231 (p53 mutant) human breast cancer cell lines.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Assays

-

Cell Viability Assay (IC50 Determination):

-

Seed cells in 96-well plates at a specified density.

-

After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

-

Incubate for a specified time to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

-

Cell Cycle Analysis:

-

Treat cells with this compound at various concentrations for a specified duration.

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

-

Treat the fixed cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blotting:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against MDM2, NFAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Studies

-

Orthotopic Xenograft Model:

-

Inject cancer cells (e.g., MCF7 or MDA-MB-231) into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2.5 and 5 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal or oral).

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Patient-Derived Xenograft (PDX) Model:

-

Implant tumor fragments from a patient's tumor into immunocompromised mice.

-

Once the tumors are established and have reached a certain size, passage them into new cohorts of mice.

-

Initiate treatment with this compound as described for the orthotopic model.

-

Monitor tumor growth and animal well-being. This model is particularly useful for assessing therapeutic efficacy in a setting that more closely mimics the human tumor microenvironment.[1]

-

-

Immunohistochemistry (IHC):

-

Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections of the tumor tissue and mount them on slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the target epitopes.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with primary antibodies against NFAT1 and MDM2.

-

Apply a secondary antibody and a detection system (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the protein expression levels and localization within the tumor tissue using a microscope.

-

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through the dual inhibition of MDM2 and NFAT1. The data presented herein demonstrates its potent in vitro and in vivo activity in breast cancer models, irrespective of p53 status. The detailed experimental protocols provide a foundation for further investigation into the mechanisms of action and potential clinical applications of this compound. Its demonstrated efficacy in tumors with high MDM2 expression suggests a potential biomarker-driven therapeutic strategy.[1]

References

The Dual Inhibitor MA242: A Technical Guide to its Anti-Proliferative Effects on Tumor Cells

For Immediate Release

This technical guide provides an in-depth overview of the pre-clinical findings on MA242, a novel dual inhibitor of Mouse Double Minute 2 Homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1), and its significant impact on tumor cell proliferation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MDM2-NFAT1 axis in oncology.

Executive Summary

This compound has emerged as a potent small molecule inhibitor with a unique dual-targeting mechanism that effectively curtails tumor cell proliferation across various cancer types, including breast, pancreatic, and hepatocellular carcinoma. Notably, its anti-tumor activity is observed in both p53 wild-type and p53-mutant cancer cells, highlighting its potential for broader therapeutic application. This compound exerts its effects by inducing cell cycle arrest, promoting apoptosis, and modulating key metabolic pathways within cancer cells. This guide summarizes the quantitative data from pre-clinical studies, details the experimental methodologies employed, and visualizes the core signaling pathways affected by this compound.

Quantitative Data on Anti-Proliferative and Pro-Apoptotic Effects

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 2.1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cancer Type | Cell Line | p53 Status | IC50 (µM) | Effect on Apoptosis | Reference |

| Breast Cancer | MCF7 | Wild-Type | 0.98 | 10-fold increase in apoptotic index | [1] |

| Breast Cancer | MDA-MB-231 | Mutant | 0.46 | 8-fold increase in apoptotic index | [1] |

| Pancreatic Cancer | Panc-1 | Mutant | 0.1 - 0.4 | Significant induction of apoptosis | [2] |

| Pancreatic Cancer | AsPC-1 | Null | 0.1 - 0.4 | Significant induction of apoptosis | [2] |

| Pancreatic Cancer | HPAC | Wild-Type | 0.1 - 0.4 | Significant induction of apoptosis | [2] |

| Normal Pancreatic Cells | HPDE | Wild-Type | 5.81 | Minimal effect | [2] |

Table 2.2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Breast Cancer | MCF-7 Orthotopic | 2.5 mg/kg/day | 54.2 | [1] |

| Breast Cancer | MCF-7 Orthotopic | 5 mg/kg/day | 76.7 | [1] |

| Breast Cancer | MDA-MB-231 Orthotopic | 2.5 mg/kg/day | 59.5 | [1] |

| Breast Cancer | MDA-MB-231 Orthotopic | 5 mg/kg/day | 74.6 | [1] |

| Pancreatic Cancer | Panc-1 Orthotopic | 2.5 mg/kg/day | 56.1 | [2] |

| Pancreatic Cancer | Panc-1 Orthotopic | 5 mg/kg/day | 82.5 | [2] |

| Hepatocellular Carcinoma | HepG2 Xenograft | Not Specified | 82.1 | [3] |

| Hepatocellular Carcinoma | Huh7 Xenograft | Not Specified | 78.1 | [3] |

Core Mechanism of Action: Dual Inhibition of NFAT1 and MDM2

This compound's primary mechanism of action is the dual inhibition of NFAT1 and MDM2.[2][4] NFAT1 is a transcription factor that has been shown to directly bind to the P2 promoter of the MDM2 gene, thereby enhancing its transcription independently of p53.[1] MDM2 is a well-known E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4] However, MDM2 also possesses p53-independent oncogenic functions.[5]

This compound disrupts this pathway through a two-pronged approach:

-

Inhibition of NFAT1-mediated MDM2 Transcription: this compound represses the transcriptional activation of MDM2 by NFAT1.[3]

-

Induction of MDM2 Degradation: this compound promotes the auto-ubiquitination and subsequent proteasomal degradation of the MDM2 protein.[3]

This dual inhibition leads to a significant reduction in MDM2 protein levels, which in turn results in the accumulation of p53 in wild-type cells and the disruption of p53-independent oncogenic activities of MDM2.[5] Downstream effects include the upregulation of the cell cycle inhibitor p21 and the pro-apoptotic protein cleaved-PARP, along with the downregulation of the anti-apoptotic protein Bcl-2 and cell cycle progression factor Cyclin E.[5][6] These molecular changes culminate in G2 phase cell cycle arrest and apoptosis.[1][2]

Furthermore, metabolic analyses have revealed that this compound disrupts nucleotide and nicotinamide metabolism and elevates cellular oxidative stress by affecting the redox balance in cancer cells.[1][7]

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound's anti-proliferative effects. These are based on standard laboratory procedures and the details provided in the referenced studies.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF7, MDA-MB-231, Panc-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Study

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., 1 x 10^6 MCF7 or MDA-MB-231 cells) into the appropriate site (e.g., mammary fat pad for breast cancer models).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 2.5 and 5 mg/kg/day) or vehicle control via intraperitoneal injection for a specified period (e.g., 5 days/week for 4-5 weeks).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor growth inhibition. Body weight should be monitored throughout the study as an indicator of toxicity.

-

Immunohistochemistry: Tumor tissues can be fixed and sectioned for immunohistochemical analysis of protein expression (e.g., MDM2, NFAT1).

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Transcription Factor NFAT1 Activates the mdm2 Oncogene Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the NFAT1-MDM2-MDMX Network Inhibits the Proliferation and Invasion of Prostate Cancer Cells, Independent of p53 and Androgen [frontiersin.org]

- 3. Experimental Therapy of Advanced Breast Cancer: Targeting NFAT1-MDM2-p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Birds with One Stone: NFAT1-MDM2 Dual Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dual inhibitor of MDM2 and NFAT1 for experimental therapy of breast cancer: in vitro and in vivo anticancer activities and newly discovered effects on cancer metabolic pathways [frontiersin.org]

- 7. Targeting the NFAT1-MDM2-MDMX Network Inhibits the Proliferation and Invasion of Prostate Cancer Cells, Independent of p53 and Androgen - PMC [pmc.ncbi.nlm.nih.gov]

MA242: A Novel Dual Inhibitor of MDM2 and NFAT1 for the Suppression of Cancer Metastasis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metastasis remains the primary cause of cancer-related mortality, creating an urgent need for therapeutic agents that can effectively inhibit this complex process. MA242, a novel small molecule, has emerged as a promising anti-cancer agent with a unique dual-inhibitory mechanism targeting both Mouse Double Minute 2 Homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1).[1][2] This technical guide provides a comprehensive overview of the core mechanism, preclinical efficacy, and experimental validation of this compound in the context of cancer metastasis. Quantitative data from key in vitro and in vivo studies are summarized, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action

This compound operates through a distinct, p53-independent mechanism, making it a viable candidate for a broad range of cancers, including those with mutant or deficient p53.[1][3] Its primary function is the dual inhibition of the oncoproteins MDM2 and NFAT1.

-

NFAT1-Mediated MDM2 Transcription: NFAT1 is a transcription factor that has been found to upregulate the expression of MDM2 by directly binding to its P2 promoter.[1][4] This action is independent of p53. This compound inhibits NFAT1, thereby repressing its ability to promote MDM2 transcription.[1][5]

-

MDM2 Degradation: In addition to suppressing its transcription, this compound directly binds to the MDM2 protein, inducing its auto-ubiquitination and subsequent proteasomal degradation.[1][5][6]

This dual-pronged attack ensures a profound and sustained reduction in cellular MDM2 levels. The overexpression of both NFAT1 and MDM2 is an independent predictor of poor prognosis in cancers such as hepatocellular carcinoma (HCC), highlighting the clinical relevance of this dual-targeting strategy.[1][5] Beyond its primary targets, this compound has also been shown to modulate cancer cell metabolism by disrupting nucleotide and nicotinamide pathways and increasing oxidative stress.[4]

Quantitative Data: Preclinical Efficacy

This compound has demonstrated significant anti-cancer activity across various cancer types in both in vitro and in vivo models. Its efficacy is notably independent of the tumor's p53 status.[4][7]

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cancer Type | Cell Line | p53 Status | IC₅₀ (µM) | Citation(s) |

| Breast Cancer | MCF-7 | Wild-Type | 0.98 | [4] |

| Breast Cancer | MDA-MB-231 | Mutant | 0.46 | [4] |

| Pancreatic Cancer | Multiple Lines | N/A | 0.1 - 0.4 | [2][3][8] |

| Hepatocellular Carcinoma | Multiple Lines | N/A | 0.1 - 0.31 | [2] |

| Normal Pancreatic Duct | HPDE | N/A | 5.81 | [2] |

This compound shows selective cytotoxicity against cancer cells with minimal effects on normal cells.[2]

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Cancer Type | Model | Treatment | Tumor Growth Inhibition (%) | Citation(s) |

| Breast Cancer | MCF-7 Orthotopic | 2.5 mg/kg/day | 54.2 | [4] |

| Breast Cancer | MCF-7 Orthotopic | 5 mg/kg/day | 76.7 | [4] |

| Breast Cancer | MDA-MB-231 Orthotopic | 2.5 mg/kg/day | 59.5 | [4] |

| Breast Cancer | MDA-MB-231 Orthotopic | 5 mg/kg/day | 74.6 | [4] |

| Hepatocellular Carcinoma | HepG2 Xenograft | 10 mg/kg/day | 82.1 | [5] |

| Hepatocellular Carcinoma | Huh7 Xenograft | 10 mg/kg/day | 78.1 | [5] |

In vivo studies confirm significant tumor suppression without notable host toxicity, as indicated by stable body weights in treated mice.[4][5]

Inhibition of Metastasis

This compound profoundly inhibits the metastatic potential of cancer cells.[1] In vitro studies using pancreatic cancer cells demonstrated that this compound at low concentrations (0.05 and 0.1 µmol/L) effectively suppresses cell migration and invasion, key steps in the metastatic cascade.[7] These findings were corroborated in vivo, where mice with pancreatic orthotopic tumors treated with this compound showed a significant reduction in metastasis to the peritoneum, liver, and lungs.[7] Similarly, this compound was shown to profoundly inhibit the metastasis of HCC cells.[5]

Experimental Protocols & Workflows

The preclinical evaluation of this compound involved a series of standard and advanced experimental procedures to determine its efficacy against cancer cell proliferation, migration, invasion, and in vivo tumor growth and metastasis.

In Vitro Evaluation Workflow

Protocol: Transwell Invasion Assay

-

Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with a serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Harvest and resuspend cancer cells in a serum-free medium. Seed 5 x 10⁴ cells into the upper chamber of each insert.

-

Treatment: Add this compound at desired concentrations (e.g., 0.05 and 0.1 µM) to the cell suspension in the upper chamber.[7]

-

Chemoattractant: Add a complete medium containing fetal bovine serum (FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion through the Matrigel and membrane.

-

Fixation and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the stain and measure absorbance with a plate reader, or count the number of stained cells in several microscopic fields to quantify invasion.

In Vivo Evaluation Workflow

Protocol: Orthotopic Pancreatic Cancer Model

-

Animal Model: Use male SCID mice, 4-6 weeks old.

-

Cell Preparation: Harvest Panc-1 cells engineered to express luciferase (Panc-1-luc) for bioluminescence imaging. Resuspend cells in a mixture of medium and Matrigel.

-

Surgical Procedure: Anesthetize the mouse. Make a small abdominal incision to expose the pancreas. Inject 50 μL of the cell suspension (e.g., 1 x 10⁶ cells) directly into the pancreas.[6] Suture the incision.

-

Tumor Establishment: Monitor tumor establishment and growth weekly using an in vivo imaging system (IVIS).

-

Treatment: Once tumors are established (e.g., after 7-10 days), randomize mice into treatment and control groups. Administer this compound via intraperitoneal (IP) injection at the specified dose and schedule (e.g., 5 days/week).[5] The control group receives a vehicle solution.

-

Monitoring: Measure tumor burden via bioluminescence and monitor mouse body weight and overall health regularly.

-

Metastasis Assessment: At the experimental endpoint, euthanize the mice and harvest the primary tumor. Carefully examine organs such as the liver, lungs, and peritoneum for metastatic lesions.[7] The presence of luciferase-expressing cells in distant organs can confirm metastasis.

-

Tissue Analysis: Perform immunohistochemistry (IHC) on primary and metastatic tumor tissues to analyze the expression of target proteins like MDM2 and NFAT1.[4]

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel dual-action mechanism against MDM2 and NFAT1 provides a potent, p53-independent strategy to inhibit tumor growth and, crucially, metastasis.[1][5] Preclinical data across multiple aggressive cancer types, including breast, pancreatic, and hepatocellular carcinoma, are highly encouraging.[1][4][7] The compound effectively induces cancer cell death, arrests the cell cycle, and suppresses the key drivers of metastasis both in vitro and in vivo, with a favorable safety profile.[4][5]

Future research should focus on clinical trials to establish the safety and efficacy of this compound in human patients. Combination studies, such as the promising results seen with this compound and gemcitabine for pancreatic cancer, should be expanded to other cancer types and therapeutic agents.[3][8] Further investigation into its metabolic effects could also unveil new biomarkers for patient stratification and response monitoring. The continued development of this compound holds the potential to provide a much-needed therapeutic option for patients with advanced, metastatic disease.

References

- 1. MDM2-NFAT1 dual inhibitor, this compound: Effective against hepatocellular carcinoma, independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MA-242 exerts potent antitumor activity by modulating metabolic pathways in breast cancer | BioWorld [bioworld.com]

- 5. MDM2-NFAT1 Dual Inhibitor, this compound: Effective against Hepatocellular Carcinoma, Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cancer-research-network.com [cancer-research-network.com]

In-Depth Technical Guide: Discovery and Synthesis of MA242, a Novel Dual Inhibitor of MDM2 and NFAT1

For Researchers, Scientists, and Drug Development Professionals

Abstract

MA242 is a novel, potent, and selective small molecule inhibitor that uniquely targets two key oncogenic proteins: Mouse double minute 2 homolog (MDM2) and Nuclear factor of activated T-cells 1 (NFAT1). Discovered through a strategic screening of makaluvamine analogs, this compound has demonstrated significant antitumor activity in preclinical models of pancreatic, hepatocellular, and breast cancer, independent of the p53 tumor suppressor status. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, serving as a valuable resource for researchers in oncology and drug development.

Discovery of this compound

The discovery of this compound was the result of a targeted effort to identify dual inhibitors of MDM2 and NFAT1, two proteins implicated in cancer progression and therapy resistance. The rationale for targeting both proteins stems from the understanding that NFAT1 acts as a transcriptional regulator of MDM2.

A high-throughput virtual and cell-based screening approach was employed, focusing on a library of makaluvamine analogs. Makaluvamines are a class of marine alkaloids known for their cytotoxic properties. This screening process identified a pyrroloiminoquinone scaffold as a promising starting point. Subsequent structural design and synthesis led to the development of this compound, a compound with optimized dual-inhibitory activity.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, it is described as a synthetic analog of makaluvamine. The general synthesis of makaluvamine analogs typically involves a multi-step process. A plausible synthetic route, based on established methods for similar compounds, is outlined below.

General Synthetic Scheme for Makaluvamine Analogs:

The synthesis of the core pyrroloiminoquinone structure is a key feature. One common strategy involves the construction of a substituted indole ring, followed by oxidative cyclization to form the tricyclic quinone-imine system. The final step often involves the coupling of the pyrroloiminoquinone core with a desired side chain.

Disclaimer: The following is a generalized representation and may not reflect the exact synthesis of this compound.

A common precursor, often a substituted indole derivative, is synthesized through methods like the Bartoli indole synthesis. This precursor then undergoes oxidation, for instance using IBX (2-iodoxybenzoic acid), to form the quinone moiety. The final diversification step involves the introduction of the specific side chain that characterizes this compound, which is achieved through nucleophilic substitution or other coupling reactions. Purification of the final compound is typically performed using chromatographic techniques.

Mechanism of Action

This compound exerts its anticancer effects through a novel dual-inhibitory mechanism, directly targeting both MDM2 and NFAT1.[1][2][3][4][5]

Direct Binding and Degradation:

-

MDM2: this compound directly binds to the MDM2 protein. This binding induces a conformational change that promotes MDM2 self-ubiquitination and subsequent degradation by the proteasome.[2][4]

-

NFAT1: this compound also binds with high affinity to the NFAT1 transcription factor, leading to its degradation.[2][3]

Inhibition of MDM2 Transcription:

By promoting the degradation of NFAT1, this compound inhibits the NFAT1-mediated transcription of the MDM2 gene.[1][2][4] This dual action of inducing MDM2 protein degradation and suppressing its transcription leads to a profound and sustained reduction of MDM2 levels within cancer cells.

This mechanism is distinct from many other MDM2 inhibitors in clinical development, which primarily focus on disrupting the MDM2-p53 interaction. The ability of this compound to act independently of p53 status makes it a promising candidate for a broader range of cancers, including those with mutated or deleted TP53.[1][2][5]

Signaling Pathway Diagram

Preclinical Efficacy

The antitumor activity of this compound has been evaluated in various cancer cell lines and in vivo models, demonstrating its potential as a therapeutic agent.

In Vitro Activity

This compound has shown potent cytotoxicity against a panel of human cancer cell lines, with IC50 values in the sub-micromolar range.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| Panc-1 | Pancreatic Cancer | Mutant | 0.1 - 0.4 | [5] |

| AsPC-1 | Pancreatic Cancer | Mutant | 0.1 - 0.4 | [3] |

| HPAC | Pancreatic Cancer | Wild-Type | 0.1 - 0.4 | [2] |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | 0.1 - 0.31 | [4] |

| Huh7 | Hepatocellular Carcinoma | Mutant | 0.1 - 0.31 | [4] |

| MCF7 | Breast Cancer | Wild-Type | Not Specified | |

| MDA-MB-231 | Breast Cancer | Mutant | Not Specified |

Note: Specific IC50 values for breast cancer cell lines were not detailed in the provided search results.

In addition to inhibiting cell proliferation, this compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

In Vivo Activity

The in vivo efficacy of this compound has been demonstrated in orthotopic xenograft models of pancreatic cancer.

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| Nude mice with Panc-1 orthotopic tumors | Pancreatic Cancer | This compound (2.5 mg/kg) | 56.1% | [3] |

| Nude mice with Panc-1 orthotopic tumors | Pancreatic Cancer | This compound (5 mg/kg) | 82.5% | [3] |

| Nude mice with AsPC-1 orthotopic tumors | Pancreatic Cancer | This compound (10 mg/kg) | 89.5% | [3] |

Importantly, this compound treatment in these animal models did not result in significant host toxicity, as evidenced by stable body weights.[3] Furthermore, this compound has been shown to sensitize pancreatic cancer cells to the standard-of-care chemotherapeutic agent, gemcitabine, both in vitro and in vivo.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and further investigation of this compound's biological activities. The following sections provide generalized protocols for key assays used in its characterization.

Cell Viability Assay (MTT Assay)

Workflow Diagram

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Workflow Diagram

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, NFAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Future Directions

The promising preclinical data for this compound warrant further investigation and development. Key future directions include:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo target engagement.

-

Toxicology Studies: Comprehensive toxicology studies in relevant animal models to establish a safety profile for potential clinical trials.

-

Combination Therapies: Further exploration of combination strategies with other anticancer agents to enhance efficacy and overcome resistance.

-

Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Clinical Trials: Progression of this compound into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.

Conclusion

This compound represents a first-in-class dual inhibitor of MDM2 and NFAT1 with a novel mechanism of action that is independent of p53 status. Its potent in vitro and in vivo antitumor activity against aggressive cancers like pancreatic, hepatocellular, and breast cancer highlights its significant therapeutic potential. This technical guide provides a comprehensive summary of the discovery and preclinical characterization of this compound, offering a valuable resource for the scientific community to build upon this promising research. Further development of this compound and similar dual-targeting agents could lead to new and effective treatment options for a broad range of malignancies.

References

- 1. Synthesis of the Marine Pyrroloiminoquinone Alkaloids, Discorhabdins [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02981J [pubs.rsc.org]

- 5. Discovery and Characterization of Dual Inhibitors of MDM2 and NFAT1 for Pancreatic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling MA242: A Case of Mistaken Identity

Initial investigations to delineate the chemical structure and properties of a compound designated "MA242" have revealed a case of mistaken identity. Extensive searches of chemical databases and scientific literature have yielded no evidence of a molecule with this identifier. Instead, "this compound" consistently refers to a university-level mathematics course, specifically Calculus III or a related linear algebra course.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the chemical compound this compound. However, the foundational premise of this request—that this compound is a chemical entity—appears to be incorrect.

Our multi-pronged search strategy, encompassing queries for "this compound chemical structure," "this compound IUPAC name," "this compound SMILES string," and various physicochemical properties, failed to retrieve any relevant chemical information. The search results predominantly pointed to course catalogs and syllabi for "MA 242" at various academic institutions.

Consequently, the core requirements of this technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways using Graphviz, cannot be fulfilled. The absence of a known chemical structure for a compound labeled this compound precludes any discussion of its properties, biological activity, or the experimental methodologies associated with its study.

It is crucial for researchers to ensure the correct identification of chemical compounds to avoid the misallocation of resources and to maintain the integrity of scientific inquiry. Should "this compound" be an internal or developmental code for a novel compound not yet disclosed in public domains, access to proprietary information would be necessary to proceed with any meaningful analysis. Without such information, a technical guide on the chemical and biological aspects of this compound cannot be constructed.

Preclinical Profile of MA242: A Novel Dual Inhibitor of MDM2 and NFAT1 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MA242, a first-in-class dual inhibitor of Mouse Double Minute 2 homolog (MDM2) and Nuclear Factor of Activated T-cells 1 (NFAT1). This compound has demonstrated significant antitumor activity in various cancer models, including breast, hepatocellular, and pancreatic cancers, irrespective of the p53 tumor suppressor protein status. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this compound.

Core Mechanism of Action

This compound exerts its anticancer effects through a unique dual-targeting mechanism. It directly binds to both MDM2 and NFAT1, leading to the degradation of these proteins. The inhibition of NFAT1, a known transcriptional regulator of MDM2, further suppresses MDM2 expression.[1][2] This dual action effectively disrupts key oncogenic signaling pathways.

The proposed mechanism involves the induction of MDM2 auto-ubiquitination and subsequent proteasomal degradation, while simultaneously repressing NFAT1-mediated transcription of the MDM2 gene.[2] This leads to a significant reduction in the cellular levels of both oncoproteins.

Caption: Mechanism of action of this compound as a dual inhibitor of NFAT1 and MDM2.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a panel of human cancer cell lines.

Quantitative In Vitro Activity

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Key Effects | Citation |

| MCF-7 | Breast Cancer | Wild-Type | 0.98 | G2 phase cell cycle arrest, 10-fold increase in apoptosis | [1] |

| MDA-MB-231 | Breast Cancer | Mutant | 0.46 | G2 phase cell cycle arrest, 8-fold increase in apoptosis | [1] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not Specified | Not Specified | Decreased cell proliferation, induced apoptosis | [3] |

| Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | Not Specified | Not Specified | Inhibition of growth and metastasis | [2] |

Experimental Protocols

-

Cell Viability Assay (Assumed Protocol): Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was likely assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC50 values were calculated from the dose-response curves.

-

Cell Cycle Analysis (Assumed Protocol): Cells were treated with this compound for a specified period (e.g., 24 or 48 hours), harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Assay (Assumed Protocol): Apoptosis was likely quantified using an Annexin V/PI staining kit followed by flow cytometry. Annexin V-positive cells are indicative of early apoptosis, while dual Annexin V and PI-positive cells represent late apoptotic or necrotic cells.

In Vivo Efficacy

This compound has shown significant tumor growth inhibition in multiple xenograft models.

Quantitative In Vivo Efficacy

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Key Findings | Citation |

| MCF-7 Orthotopic (Breast) | This compound | 2.5 mg/kg/day | 54.2% | No significant changes in body weight. | [1] |

| MCF-7 Orthotopic (Breast) | This compound | 5 mg/kg/day | 76.7% | Decreased NFAT1 and MDM2 expression in tumors. | [1] |

| MDA-MB-231 Orthotopic (Breast) | This compound | 2.5 mg/kg/day | 59.5% | No significant changes in body weight. | [1] |